5,6-dimethyl-4-[(2-phenylethyl)thio]thieno[2,3-d]pyrimidine
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Description
5,6-dimethyl-4-[(2-phenylethyl)thio]thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C16H16N2S2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.07549087 g/mol and the complexity rating of the compound is 307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nonlinear Optical Applications
Thiopyrimidine derivatives, including those similar to 5,6-dimethyl-4-[(2-phenylethyl)thio]thieno[2,3-d]pyrimidine, have been investigated for their nonlinear optical (NLO) properties due to the significance of the pyrimidine ring in both natural systems and synthetic applications. A study found that these derivatives show promising applications in NLO fields, with certain compounds exhibiting larger NLO properties compared to standard molecules, making them suitable for optoelectronic applications (Hussain et al., 2020).
Antitumor and Radioprotective Activities
Research into thieno[2,3-d]pyrimidine derivatives has shown that some compounds possess promising radioprotective and antitumor activities. This discovery opens up potential therapeutic applications for these compounds in treating and protecting against radiation damage and cancer (Alqasoumi et al., 2009).
Antimicrobial and Anti-inflammatory Agents
Thieno[2,3-d]pyrimidine derivatives have been identified as possessing significant antimicrobial and anti-inflammatory activities. The addition of various groups to the thieno[2,3-d]pyrimidine ring enhances these activities, indicating the potential of these compounds in developing new antimicrobial and anti-inflammatory treatments (Tolba et al., 2018).
Inhibition of Phosphodiesterase Type 4
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, a class related to this compound, have been synthesized and tested as inhibitors of phosphodiesterase IV (PDE4). These inhibitors are targeted for the treatment of asthma and chronic obstructive pulmonary disease (COPD), showcasing the therapeutic potential of these compounds in respiratory conditions (Taltavull et al., 2010).
Properties
IUPAC Name |
5,6-dimethyl-4-(2-phenylethylsulfanyl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S2/c1-11-12(2)20-16-14(11)15(17-10-18-16)19-9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBVRVOSSVJHGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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